molecular formula C9H12O4 B1403163 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one CAS No. 115215-91-3

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one

Cat. No.: B1403163
CAS No.: 115215-91-3
M. Wt: 184.19 g/mol
InChI Key: SPKYTFNTGDQSFA-UHFFFAOYSA-N
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Description

7-(Hydroxymethylene)-1,4-dioxaspiro-[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a decanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one can be achieved through a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions typically include the use of a Lewis acid such as boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane (DCM) at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. Detailed studies on its mechanism of action are ongoing, focusing on its potential as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one stands out due to its specific spiro linkage and the presence of a hydroxymethylene group, which imparts unique reactivity and potential for diverse applications in synthesis and biological studies.

Properties

IUPAC Name

7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYTFNTGDQSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=CO)C1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,4-Cyclohexanedione monoethylene ketal (5.00 g) was added to a mixture of sodium hydride (1.40 g of a 60% suspension in mineral oil), 10 ml of ethyl formate, 1 drop of ethanol and 200 ml of tetrahydrofuran. The reaction mixture was heated at reflux for 2.5 hours, cooled and partitioned between water and ethyl ether. The ethereal layer was extracted several times with 0.5N sodium hydroxide and the combined aqueous portions were washed once with ether. The aqueous solution was acidified slowly to a pH of 4 with 5N hydrochloric acid and the slurry was exhaustively extracted with dichloromethane. The combined extracts were dried over magnesium sulfate and concentrated in vacuo to provide a dark oil. The oil was distilled bulb-to-bulb (120° C./lmm) to afford 7-(hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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